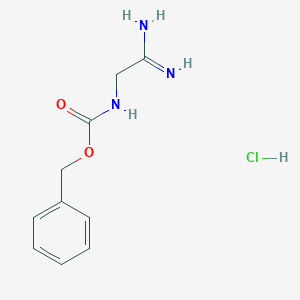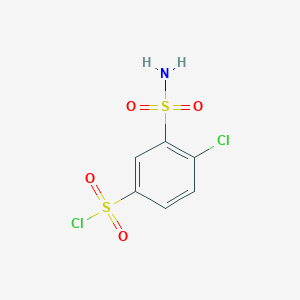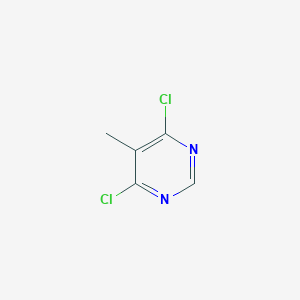
(E)-1-(2-Bromovinyl)-4-méthoxybenzène
Vue d'ensemble
Description
(E)-1-(2-Bromovinyl)-4-methoxybenzene is an organic compound with the molecular formula C9H9BrO It is a derivative of benzene, where a bromovinyl group is attached to the benzene ring in the para position relative to a methoxy group
Applications De Recherche Scientifique
(E)-1-(2-Bromovinyl)-4-methoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Bromovinyl)-4-methoxybenzene typically involves the bromination of 4-methoxybenzaldehyde followed by a Wittig reaction. The bromination step introduces a bromine atom to the vinyl group, while the Wittig reaction forms the double bond in the (E)-configuration. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) and a phosphonium salt as the Wittig reagent.
Industrial Production Methods
Industrial production of (E)-1-(2-Bromovinyl)-4-methoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2-Bromovinyl)-4-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the vinyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Mécanisme D'action
The mechanism of action of (E)-1-(2-Bromovinyl)-4-methoxybenzene in chemical reactions involves the interaction of the bromine atom and the vinyl group with various reagents. The bromine atom acts as a leaving group in substitution reactions, while the vinyl group can participate in addition and oxidation reactions. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(2-Bromovinyl)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
(E)-1-(2-Bromovinyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(E)-1-(2-Bromovinyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and physical properties. The methoxy group can enhance the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its methyl or chloro analogs .
Propriétés
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBHZNBVJAJND-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-59-9 | |
| Record name | NSC43295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)






![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)





